
3,3'-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) is an organic compound characterized by the presence of two oxazolidinone rings connected through a 4-methylbenzene (p-toluene) moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) typically involves the reaction of 4-methylbenzene-1,3-diamine with ethylene carbonate under controlled conditions. The reaction proceeds through the formation of intermediate carbamates, which cyclize to form the oxazolidinone rings. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone rings to other functional groups, such as amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
科学研究应用
3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
作用机制
The mechanism of action of 3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidinone rings can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
3,3’-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea): This compound has a similar structure but with urea groups instead of oxazolidinone rings.
3,3’-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium): Another related compound with imidazolium rings instead of oxazolidinone rings.
Uniqueness
3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) is unique due to the presence of oxazolidinone rings, which impart specific chemical and physical properties. These rings can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
93427-59-9 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
3-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-9-2-3-10(14-4-6-18-12(14)16)8-11(9)15-5-7-19-13(15)17/h2-3,8H,4-7H2,1H3 |
InChI 键 |
NCHCNPLQJBBLKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2CCOC2=O)N3CCOC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(5,7-Diamino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12913193.png)
![Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B12913194.png)
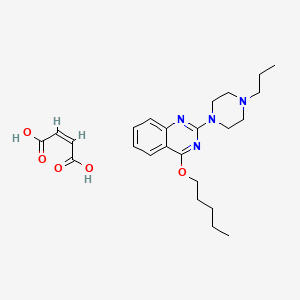
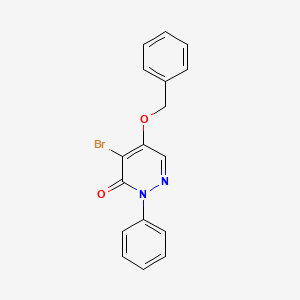
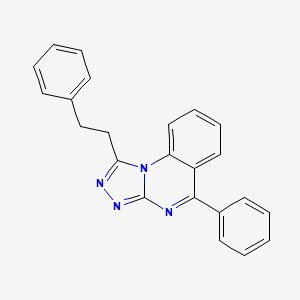
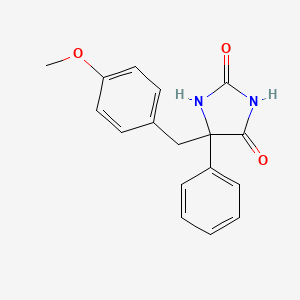
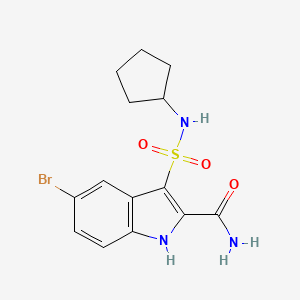
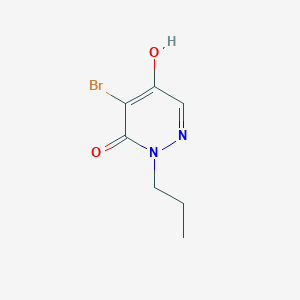
![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)
![N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12913249.png)

![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)

